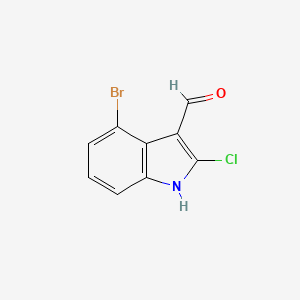

4-bromo-2-chloro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

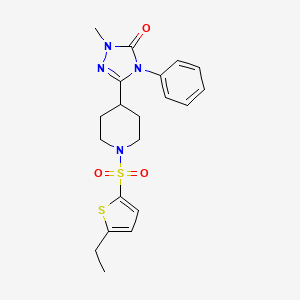

4-bromo-2-chloro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with potential applications in various fields of scientific research, notably in the synthesis and characterization of novel organic compounds. For instance, it can serve as a precursor in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which have been explored for their antibacterial activities against both Gram-positive and Gram-negative bacteria. These derivatives have shown comparable inhibitory activities, highlighting the compound's utility in developing potential antibacterial agents (Carrasco et al., 2020).

Antibacterial Activities

The synthesized semicarbazone derivatives from indole-3-carbaldehyde have demonstrated specific antibacterial activities. For example, compounds synthesized from this compound have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for these compounds in antibacterial applications. The minimum inhibitory concentrations (MIC) for these compounds against the mentioned bacteria point to their potential as leads for further antibacterial drug development (Carrasco et al., 2020).

Molecular Interactions and Stability

Another area of application involves the analysis of molecular interactions and stability of compounds derived from this compound. Research has focused on understanding the crystal structure, Hirshfeld surface analysis, and thermal stability of these compounds. Such studies provide insights into the physical and chemical properties of the synthesized compounds, including their stability and interaction patterns at the molecular level, which is crucial for the design of materials and pharmaceuticals (Barakat et al., 2017).

Heterocyclic Chemistry

In heterocyclic chemistry, this compound plays a pivotal role in the synthesis of complex heterocyclic compounds. These compounds are of significant interest due to their potential biological activities and applications in material science. For example, reactions involving this compound have led to the creation of new heterocyclic systems, which could be promising for various biological activities. This underlines the importance of this compound in facilitating the development of new compounds with potential application in medicinal chemistry and materials science (Vikrishchuk et al., 2019).

Safety and Hazards

Future Directions

Indole derivatives are ideal precursors for the synthesis of active molecules . They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

Indole derivatives, which include 4-bromo-2-chloro-1h-indole-3-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It has been explored as a key building block for a post-ugi assembly of azepino [3,4,5-cd]indoles and spiroindolines . This suggests that the compound may interact with its targets through the formation of these structures, leading to various biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound’s action could potentially result in a variety of effects at the molecular and cellular levels. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, treatment of tuberculosis, control of diabetes, prevention of malaria, and inhibition of cholinesterase activity.

Properties

IUPAC Name |

4-bromo-2-chloro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRQERITCEACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(N2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)

![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)